

# Orvepitant Maleate: A Technical Guide to Target Validation in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |
|----------------------|--------------------|-----------|--|--|
| Compound Name:       | Orvepitant Maleate |           |  |  |
| Cat. No.:            | B609775            | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Orvepitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated as a novel, non-opioid therapeutic for chronic cough, a significant symptom in various respiratory conditions. This technical guide provides an in-depth analysis of the target validation for **Orvepitant Maleate** in respiratory diseases, focusing on its mechanism of action, preclinical rationale, and clinical trial evidence. The core of this validation lies in the hypothesis that antagonizing the NK1 receptor can suppress the neuronal hypersensitivity underlying chronic cough. This document synthesizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and trial designs to offer a comprehensive resource for researchers and drug development professionals.

# Introduction: The Role of the NK1 Receptor in Respiratory Pathophysiology

The tachykinin peptide, Substance P (SP), is a key neurotransmitter released from sensory nerve endings in the airways.[1][2] Its binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is implicated in a cascade of events collectively known as neurogenic inflammation.[2] This process is characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, contributing to the pathophysiology of various respiratory



diseases.[2] In the context of chronic cough, neuronal hypersensitivity is considered a key driver, and the SP/NK1 receptor pathway is believed to play a crucial role in this sensitization.
[3] **Orvepitant maleate** is a brain-penetrant NK1 receptor antagonist designed to mitigate this neuronal hypersensitivity.

#### **Preclinical Validation**

While specific preclinical studies on Orvepitant in respiratory models are not extensively published in the public domain, the rationale for its development is built upon a strong foundation of pharmacological evidence for NK1 receptor antagonism in airway physiology.

### **In Vitro Pharmacology**

Orvepitant has demonstrated high affinity and functional antagonism at the human NK1 receptor.

| Parameter                      | Value | Species/System                                                   | Reference |
|--------------------------------|-------|------------------------------------------------------------------|-----------|
| Binding Affinity (pKi)         | 10.2  | Human NK1 Receptor                                               |           |
| Functional<br>Antagonism (pKB) | 10.3  | Human NK1-CHO<br>cells (Substance P-<br>induced Ca2+<br>release) |           |

Table 1: In Vitro Pharmacological Properties of Orvepitant.

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animals have demonstrated the systemic exposure of Orvepitant.

| Species | Oral<br>Bioavailability<br>(F) | Plasma<br>Clearance<br>(Clp) | Half-life (t1/2) | Reference |
|---------|--------------------------------|------------------------------|------------------|-----------|
| Rat     | 17%                            | 29 mL/min/kg                 | 2.3 h            |           |
| Dog     | 55%                            | 6 mL/min/kg                  | 6.1 h            |           |



Table 2: Preclinical Pharmacokinetic Parameters of Orvepitant.

### **Clinical Validation in Chronic Cough**

The clinical development of Orvepitant has primarily focused on its efficacy and safety in patients with chronic refractory cough (CRC) and cough associated with idiopathic pulmonary fibrosis (IPF).

#### **VOLCANO-1: Phase 2a Pilot Study in CRC**

This open-label study provided the initial clinical evidence for Orvepitant's antitussive effect.

| Endpoint                                        | Result                                      | Timepoint                   | p-value      | Reference |
|-------------------------------------------------|---------------------------------------------|-----------------------------|--------------|-----------|
| Change from Baseline in Daytime Cough Frequency | -18.9 coughs/h<br>(26% reduction)           | Week 4                      | < 0.001      |           |
| Change from Baseline in Daytime Cough Frequency | -27.0 coughs/h<br>(38% reduction)           | Week 1                      | 0.001        |           |
| Change from Baseline in Daytime Cough Frequency | -20.4 coughs/h<br>(29% reduction)           | Week 8 (post-<br>treatment) | 0.020        |           |
| Cough Severity<br>VAS                           | Statistically significant improvement       | Week 4                      | Not reported | _         |
| Cough-specific Quality of Life (LCQ)            | Statistically<br>significant<br>improvement | Week 4                      | Not reported | _         |

Table 3: Efficacy Results from the VOLCANO-1 Study.



### **VOLCANO-2: Phase 2b Dose-Ranging Study in CRC**

This larger, placebo-controlled trial aimed to identify the optimal dose of Orvepitant.

| Endpoint                                                  | Orvepitant 30<br>mg vs.<br>Placebo                           | Timepoint | p-value      | Reference |
|-----------------------------------------------------------|--------------------------------------------------------------|-----------|--------------|-----------|
| Awake Cough Frequency (Full Analysis Set)                 | Not statistically significant                                | Week 12   | Not reported |           |
| Awake Cough Frequency (High- Frequency Coughers Subgroup) | Near significant reduction (Geometric Mean Ratio: 0.71)      | Week 12   | 0.066        |           |
| Leicester Cough<br>Questionnaire<br>(LCQ)                 | Statistically significant improvement (1.6 point difference) | Week 12   | 0.009        | _         |
| Cough Severity<br>VAS                                     | Statistically significant improvement (9.0 mm difference)    | Week 12   | 0.034        |           |
| Urge-to-Cough<br>VAS                                      | Statistically significant improvement (11.8 mm difference)   | Week 12   | 0.005        |           |

Table 4: Key Efficacy Results from the VOLCANO-2 Study.



Safety and Tolerability: In the VOLCANO-2 study, the proportion of patients with adverse events was similar across all treatment groups (placebo 68.4%, Orvepitant 66.7% to 72.2%). Adverse events more commonly reported with the 30 mg dose of Orvepitant compared to placebo included headache (8.9% vs 5.1%) and dizziness (6.3% vs 1.3%).

## Phase 2 Study in Idiopathic Pulmonary Fibrosis (IPF) Associated Cough

This study evaluated Orvepitant in a different patient population where chronic cough is a significant burden.

| Endpoint                          | Orvepitant 30 mg<br>vs. Placebo       | Orvepitant 10 mg<br>vs. Placebo | Reference |
|-----------------------------------|---------------------------------------|---------------------------------|-----------|
| Coughing Severity Score           | Statistically significant improvement | No significant difference       |           |
| Cough Frequency                   | Patient-reported reduction            | No significant difference       |           |
| Urge to Cough                     | Patient-reported reduction            | No significant difference       | -         |
| Health-Related<br>Quality of Life | Statistically significant improvement | No significant<br>difference    | _         |

Table 5: Efficacy Results from the Phase 2 Study in IPF-Associated Cough.

Safety and Tolerability: Orvepitant was found to be safe and well-tolerated in patients with IPF. There was no significant difference in the number of treatment-related adverse events between Orvepitant and placebo.

## Experimental Protocols Objective Cough Frequency Monitoring

Device: VitaloJAK™ Ambulatory Cough Monitor.



Methodology: This non-invasive, battery-operated device acquires, records, and stores
ambulatory cough sounds from patients for up to 24 hours. The system utilizes a semiautomated analysis process. An algorithm first removes non-cough data, significantly
reducing the file size. Trained analysts then identify and count every cough instance from the
condensed recordings. The system has a reported median sensitivity of >99%.

#### **Patient-Reported Outcome Measures**

- Leicester Cough Questionnaire (LCQ):
  - Description: A 19-item, self-administered questionnaire assessing the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social.
  - Scoring: Each item is rated on a 7-point Likert scale. The total score ranges from 3 to 21,
     with higher scores indicating a better quality of life.
- Cough Severity Visual Analogue Scale (VAS):
  - Description: A 100-mm horizontal line where patients mark their perceived cough severity.
     The anchors are typically "no cough" at 0 mm and "worst imaginable cough" at 100 mm.
  - Instructions: Patients are instructed to mark the line at the point that best represents the severity of their cough over a specified recall period (e.g., the last 24 hours).
- Urge-to-Cough Visual Analogue Scale (VAS):
  - Description: Similar to the cough severity VAS, this is a 100-mm line for patients to rate the intensity of their urge to cough.
  - Instructions: Patients mark the line to indicate the strength of their urge to cough, with anchors such as "no urge to cough" and "overwhelming urge to cough."

# Signaling Pathways and Experimental Workflows NK1 Receptor Signaling Pathway in Airway Inflammation





Click to download full resolution via product page

Caption: NK1 Receptor Signaling Cascade in Airway Inflammation.

### **Orvepitant Clinical Trial Workflow for Chronic Cough**





Click to download full resolution via product page

Caption: Generalized Workflow of Orvepitant Phase 2b Clinical Trial.

### **Logical Framework for Orvepitant Target Validation**





Click to download full resolution via product page

Caption: Logical Framework for NK1 Receptor Target Validation with Orvepitant.



#### Conclusion

The target validation of **Orvepitant Maleate** in respiratory diseases, particularly chronic cough, is supported by a robust body of clinical evidence. While detailed preclinical studies in respiratory models are not widely published, the potent and selective antagonism of the NK1 receptor by Orvepitant, combined with the well-established role of the Substance P/NK1 pathway in neurogenic inflammation and cough hypersensitivity, provides a strong scientific rationale. Clinical trials have consistently demonstrated that Orvepitant, particularly at a 30 mg once-daily dose, significantly improves patient-reported outcomes related to cough severity, urge to cough, and quality of life in patients with chronic refractory cough and idiopathic pulmonary fibrosis. Although the effect on objective cough frequency has been less consistent, the positive impact on the subjective burden of cough provides compelling evidence for the validity of the NK1 receptor as a therapeutic target in these conditions. Further research may be warranted to explore the full potential of Orvepitant in respiratory medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Neurokinin-1 Receptor Inhibition and Cough PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute neurokinin-1 receptor antagonism fails to dampen airflow limitation or airway eosinophilia in an experimental model of feline asthma PMC [pmc.ncbi.nlm.nih.gov]
- 3. nerretherapeutics.com [nerretherapeutics.com]
- To cite this document: BenchChem. [Orvepitant Maleate: A Technical Guide to Target Validation in Respiratory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#orvepitant-maleate-target-validation-in-respiratory-diseases]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com